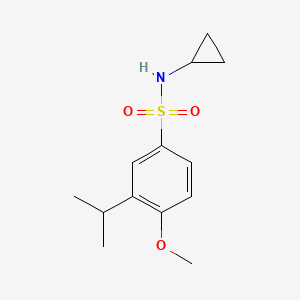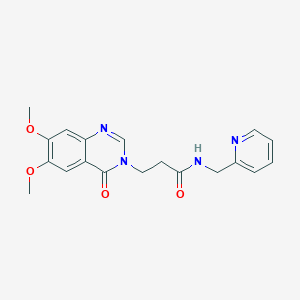![molecular formula C17H25ClN2O3S B4500889 1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B4500889.png)
1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-3-piperidinecarboxamide
Übersicht
Beschreibung
1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H25ClN2O3S and its molecular weight is 372.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1274415 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Research and Development
1-[(4-Chlorobenzyl)sulfonyl]-N-isobutyl-3-piperidinecarboxamide belongs to the sulfonamide class of compounds, which has been extensively studied and applied in various medical and scientific fields. Sulfonamides have a rich history of being used as antibacterial agents and have evolved to find utility in a wide range of therapeutic areas due to their versatile chemical structure and biological activities.
Sulfonamides in Anticancer Research
Sulfonamides, including compounds similar to this compound, have shown potential in anticancer research. They are explored for their ability to inhibit carbonic anhydrase (CA) isoforms, particularly those associated with tumor cells such as CA IX and CA XII. These enzymes are involved in pH regulation and cell proliferation in cancerous tissues, making them attractive targets for anticancer drug development. The exploration of sulfonamides in this area highlights their potential in offering selective and effective anticancer therapies (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Antiglaucoma Treatments
The application of sulfonamides in the treatment of glaucoma represents another significant area of research. These compounds work as inhibitors of the carbonic anhydrase enzyme, reducing intraocular pressure, a key factor in the management of glaucoma. Sulfonamide-based CA inhibitors have been successfully developed into both systemic and topical medications for glaucoma, underscoring the therapeutic versatility of this chemical class. The ongoing development of novel sulfonamide CA inhibitors for antiglaucoma use reflects the continuous need for improved treatments in ophthalmology (Masini, Carta, Scozzafava, & Supuran, 2013).
Sulfonamides in Neuroprotection
Research into sulfonamide compounds has also extended into neuroprotection, particularly in the context of cerebral ischemia and stroke. Certain sulfonamide derivatives have been studied for their ability to inhibit Sur1-Trpm4 channels, which are implicated in the pathogenesis of cerebral edema and secondary hemorrhage following ischemic events. By targeting these channels, sulfonamides may offer a therapeutic strategy for reducing brain swelling and improving outcomes after stroke (Simard et al., 2014).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-13(2)10-19-17(21)15-4-3-9-20(11-15)24(22,23)12-14-5-7-16(18)8-6-14/h5-8,13,15H,3-4,9-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMNQLBVPUKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B4500808.png)
![1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B4500818.png)
![2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B4500825.png)
![N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4500842.png)


![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4500857.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone](/img/structure/B4500868.png)
![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4500876.png)
![6-(4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4500883.png)
![N-[4-(dimethylamino)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B4500895.png)
![1-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-(3-METHYLPHENYL)UREA](/img/structure/B4500900.png)
![4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol](/img/structure/B4500905.png)
![8-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B4500913.png)
